dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is a heterocyclic compound that contains a thiazepine ring fused with two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide typically involves the intramolecular cyclization of appropriate precursors. One common method includes the denitrocyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides . This reaction proceeds under specific conditions to form the desired thiazepine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thione or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiones or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its use as a scaffold for drug development.
Materials Science: It is used in the design of novel materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.
Wirkmechanismus
The mechanism of action of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f][1,4]thiazepin-11(10H)-thione: This compound is structurally similar but contains a thione group instead of a dioxide group.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with a similar core structure but different functional groups.
Uniqueness
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is unique due to its specific functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C13H9NO3S |
---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
11,11-dioxo-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)18(16,17)12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) |
InChI-Schlüssel |
QQJWUMVPNHSILZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.